molecular formula C26H28N2OS B12130134 2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B12130134
M. Wt: 416.6 g/mol
InChI Key: JOULABNNZRIVFK-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound featuring a spirocyclic structure. This compound belongs to the quinazoline family, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The unique spiro arrangement in its structure contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multi-step organic reactions

    Formation of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure is introduced through a cyclization reaction involving a suitable cyclopentanone derivative.

    Introduction of Butylsulfanyl Group: The butylsulfanyl group is typically introduced via nucleophilic substitution reactions using butylthiol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with Lewis acids (FeCl₃).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitro, halogenated derivatives.

Scientific Research Applications

2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antitumor and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer. The spirocyclic structure may enhance binding affinity and specificity, while the butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-aminoquinazoline derivatives: Known for their kinase inhibition properties.

    Spirocyclic quinazolines: Studied for their stability and unique reactivity.

    Butylsulfanyl-substituted compounds: Investigated for their lipophilicity and biological activity.

Uniqueness

2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is unique due to its combination of a spirocyclic structure with a butylsulfanyl group, which enhances its chemical stability and biological activity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C26H28N2OS

Molecular Weight

416.6 g/mol

IUPAC Name

2-butylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C26H28N2OS/c1-2-3-17-30-25-27-23-21-14-8-7-11-19(21)18-26(15-9-10-16-26)22(23)24(29)28(25)20-12-5-4-6-13-20/h4-8,11-14H,2-3,9-10,15-18H2,1H3

InChI Key

JOULABNNZRIVFK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52

Origin of Product

United States

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